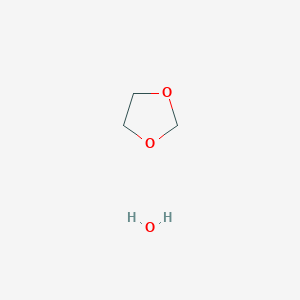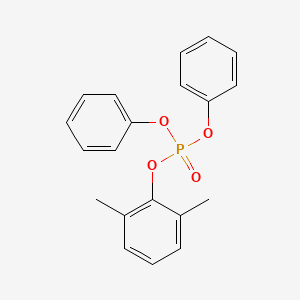![molecular formula C26H18O3 B14691261 [1,1'-Biphenyl]-4-carboxylic anhydride CAS No. 25327-57-5](/img/structure/B14691261.png)
[1,1'-Biphenyl]-4-carboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-carboxylic anhydride: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic anhydride functional group attached to one of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
From [1,1’-Biphenyl]-4-carboxylic acid: One common method involves the dehydration of [1,1’-Biphenyl]-4-carboxylic acid using a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of [1,1’-Biphenyl]-4-carboxylic anhydride.
From [1,1’-Biphenyl]-4-carboxylic acid chloride: Another method involves the reaction of [1,1’-Biphenyl]-4-carboxylic acid chloride with a carboxylate salt in the presence of a base like pyridine. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-carboxylic anhydride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction conditions to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Hydrolysis: [1,1’-Biphenyl]-4-carboxylic anhydride readily undergoes hydrolysis in the presence of water to form [1,1’-Biphenyl]-4-carboxylic acid.
Aminolysis: Reaction with amines leads to the formation of amides. This reaction is commonly used in the synthesis of various amide derivatives.
Alcoholysis: Reaction with alcohols results in the formation of esters. This reaction is useful in the preparation of ester derivatives for various applications.
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Aminolysis: Amines such as methylamine or ethylamine, typically under mild heating.
Alcoholysis: Alcohols like methanol or ethanol, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed:
Hydrolysis: [1,1’-Biphenyl]-4-carboxylic acid.
Aminolysis: Amide derivatives.
Alcoholysis: Ester derivatives.
科学的研究の応用
Chemistry:
Synthesis of Polymers: [1,1’-Biphenyl]-4-carboxylic anhydride is used as a monomer in the synthesis of polyimides and other high-performance polymers due to its rigid biphenyl structure.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for various bioconjugation applications, including the development of drug delivery systems.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic anhydride primarily involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Diphenic acid ([1,1’-Biphenyl]-2,2’-dicarboxylic acid): This compound is similar in structure but has carboxylic acid groups instead of an anhydride group.
[1,1’-Biphenyl]-4-carboxylic acid: The precursor to the anhydride, differing only by the presence of a carboxylic acid group instead of an anhydride group.
Uniqueness:
Reactivity: [1,1’-Biphenyl]-4-carboxylic anhydride is more reactive than its carboxylic acid counterpart due to the presence of the anhydride group, making it more suitable for certain synthetic applications.
Applications: The anhydride group allows for a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
25327-57-5 |
|---|---|
分子式 |
C26H18O3 |
分子量 |
378.4 g/mol |
IUPAC名 |
(4-phenylbenzoyl) 4-phenylbenzoate |
InChI |
InChI=1S/C26H18O3/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChIキー |
RPBRYHWDKYSEPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

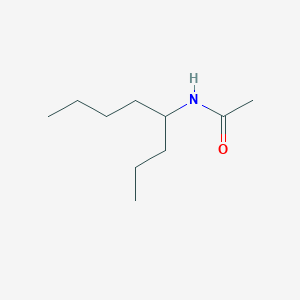
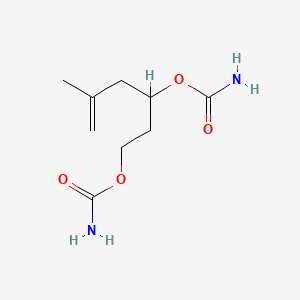

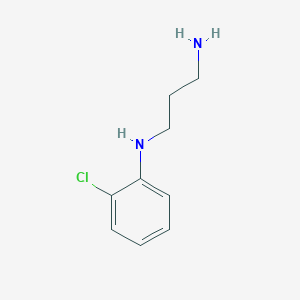

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)

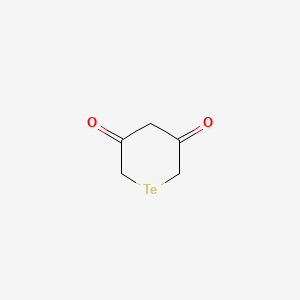
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
